
tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride
Vue d'ensemble
Description
The compound “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, and the “2-aminoethyl” group suggests the presence of an amine functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a tert-butyl carboxylate in the presence of a suitable catalyst . The exact conditions would depend on the specific reagents and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached tert-butyl, carboxylate, and 2-aminoethyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or amidation, while the amine group could participate in reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate and amine groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthesis of Heterocyclic Frameworks
The indole moiety is a versatile building block in organic synthesis, particularly in constructing diverse heterocyclic frameworks5-aminoethyl-1-boc-indole hydrochloride can undergo cycloaddition reactions to create complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines . These reactions are atom-economical and align with green chemistry principles, offering a sustainable approach to synthesizing biologically relevant compounds.
Metal-Catalyzed Functionalization
This compound is pivotal in metal-catalyzed functionalization reactions. Recent advances show its utility in selective functionalization at various positions on the indole ring, such as C2/C3 and remote C4/C7 positions . These methods enable the creation of complex molecules with potential applications in medicinal chemistry and material science.
Biological Activity
Indole derivatives, including 5-aminoethyl-1-boc-indole hydrochloride , are known for their wide range of biological activities. They serve as key intermediates in synthesizing compounds with antiviral, anti-inflammatory, and anticancer properties . Their role as pharmacophores makes them valuable in drug discovery and development.
Green Chemistry Applications
The compound’s role in atom-economical reactions makes it significant in green chemistry applications. It can be used to develop environmentally friendly synthetic routes for complex molecules, reducing waste and energy consumption in chemical processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXVSOQEVWKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674211 | |
| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride | |
CAS RN |
1159823-50-3 | |
| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)
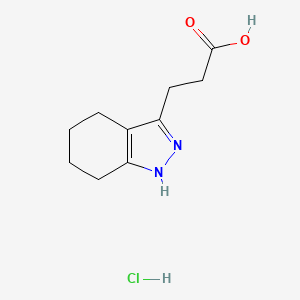
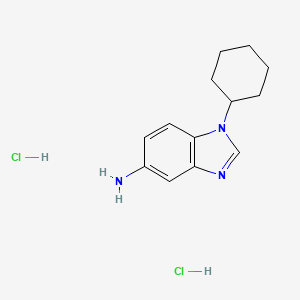
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)

![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)

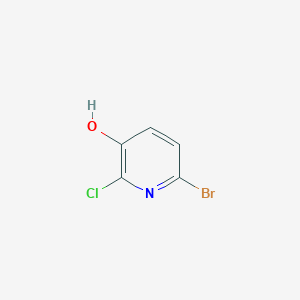
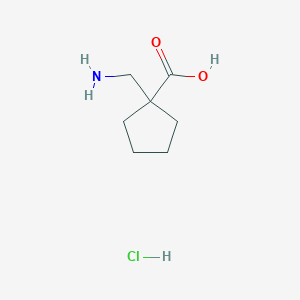

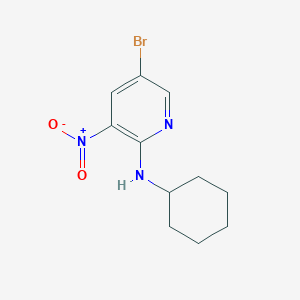
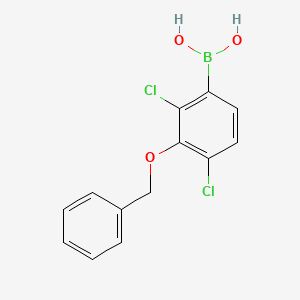
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)